N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide
Description
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide is a structurally complex organic compound featuring a pyrimidine core, a carbamimidoyl linker, and a 3-methylbenzamide group. The molecule integrates a 4,6-dimethylpyrimidin-2-yl moiety, which is common in kinase inhibitors, and a 1H-imidazol-4-yl ethyl group, which may enhance binding to biological targets like enzymes or receptors. The 3-methyl substituent on the benzamide ring introduces steric and electronic effects that modulate solubility and target interactions.
Properties
Molecular Formula |
C20H23N7O |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3-methylbenzamide |
InChI |
InChI=1S/C20H23N7O/c1-13-5-4-6-16(9-13)18(28)26-19(22-8-7-17-11-21-12-23-17)27-20-24-14(2)10-15(3)25-20/h4-6,9-12H,7-8H2,1-3H3,(H,21,23)(H2,22,24,25,26,27,28) |
InChI Key |
XXWXZRHTVOJJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=NCCC2=CN=CN2)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide typically involves multiple steps. One common method includes the condensation of β-dicarbonyl compounds with amines . The reaction conditions often involve microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Table 1: Key Features of Target Compound and Analogs
Key Differences and Implications
Substituent Effects: Imidazole vs. Indole: The target compound’s 1H-imidazol-4-yl ethyl group (vs. 5-methoxyindole in ) may enhance hydrogen bonding in enzymatic pockets due to imidazole’s dual protonation sites .
Biological Activity: Compounds with indole substituents () show strong kinase inhibition, while the target’s imidazole group may target histidine-rich domains in enzymes like tyrosine kinases . Dimethylaminoethyl analogs () exhibit distinct mechanisms, such as allosteric modulation, highlighting the impact of amine positioning .
Synthetic Complexity: The imidazole-ethylamino linkage in the target compound requires multi-step synthesis, similar to indole derivatives in , but with higher sensitivity to oxidation due to imidazole’s reactivity .
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Pyrimidine moiety : Contributes to its biological activity and interaction with various biological targets.
- Indole and imidazole groups : These heterocycles enhance the compound's reactivity and potential therapeutic effects.
- Methylbenzamide component : Provides additional pharmacological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O |
| Molecular Weight | 347.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | 924875-74-1 |
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, such as kinases, which play a role in cell signaling pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and potentially leading to therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
Anticancer Properties
Research indicates that this compound demonstrates anticancer activity through:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in vitro and in vivo models.
Antimicrobial Effects
Studies have shown that this compound possesses antimicrobial properties against bacteria and fungi. The structure allows it to penetrate microbial membranes effectively.
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Case Studies
-
In Vitro Studies :
- A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
- The compound was tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising antibacterial activity.
-
In Vivo Studies :
- Animal models treated with the compound exhibited reduced tumor sizes compared to control groups, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfamethazine | Contains a pyrimidine and sulfonamide group | Antibacterial |
| 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Similar sulfonamide structure | Antibacterial |
| 4-(2-Aminoethyl)benzenesulfonamide | Simple benzenesulfonamide derivative | Cardiovascular effects |
This compound stands out due to its combination of indole moiety with a pyrimidine-sulfonamide structure, enhancing its therapeutic potential compared to simpler derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
